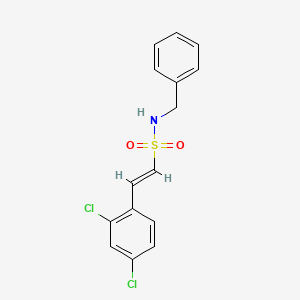

(E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide

Beschreibung

(E)-N-Benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone substituted with a benzyl group at the nitrogen and a 2,4-dichlorophenyl moiety at the β-position of the double bond.

Eigenschaften

IUPAC Name |

(E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2S/c16-14-7-6-13(15(17)10-14)8-9-21(19,20)18-11-12-4-2-1-3-5-12/h1-10,18H,11H2/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIVQTUDYARTGP-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide typically involves the following steps:

Formation of the Ethenesulfonamide Backbone: This can be achieved through the reaction of 2,4-dichlorobenzaldehyde with a suitable sulfonamide precursor under basic conditions to form the ethenesulfonamide backbone.

Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, where the ethenesulfonamide is treated with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of (E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography ensures the efficient production of the compound.

Types of Reactions:

Oxidation: (E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction of the ethenesulfonamide moiety can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or dichlorophenyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Benzyl chloride, sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted ethenesulfonamides.

Wissenschaftliche Forschungsanwendungen

(E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.

Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and its potential as a bioactive molecule.

Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of (E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic processes. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares (E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide with three categories of related compounds: sulfonamide derivatives , chlorinated ethenyl phosphates , and imidazole-containing analogs .

Sulfonamide Derivatives

- (E)-N-(2-Ethylbut-2-en-1-yl)-N-(phenylsulfonyl)benzenesulfonamide (4a) :

This compound shares the ethenesulfonamide core but differs in substituents. The absence of chlorine atoms and the presence of a phenylsulfonyl group may reduce its electrophilicity compared to the dichlorophenyl-substituted target compound. Synthesized via GP1 methodology, 4a exhibits a yield of 58% and is validated by NMR and HRMS . - Its synthesis follows similar GP1 protocols but achieves a lower yield (43%) .

Chlorinated Ethenyl Phosphates (Agrochemicals)

highlights chlorfenvinphos and related pesticides, which feature a 2,4-dichlorophenyl ethenyl group but replace the sulfonamide with a phosphate ester. For example:

- (E)-2-Chloro-1-(2,4-dichlorophenyl)ethenyl diethyl phosphate (β-chlorfenvinphos) :

This compound shares the dichlorophenyl ethenyl motif but exhibits distinct reactivity due to the phosphate group, making it a potent insecticide. The absence of the sulfonamide moiety likely alters its metabolic stability and environmental persistence compared to the target compound .

Table 2: Dichlorophenyl Ethenyl Compounds in Agrochemicals

| Compound | Functional Group | Application |

|---|---|---|

| Target Compound | Sulfonamide | Research chemical |

| β-Chlorfenvinphos | Phosphate ester | Insecticide |

| Dimethylvinphos | Phosphate ester | Acaricide |

Imidazole-Containing Analogs

describes a compound synthesized using (E)-N-(2-chlorobenzylidene)-4-methylbenzenesulfonamide, which incorporates an imidazole ring. However, the imidazole moiety introduces additional hydrogen-bonding capacity, which may enhance interactions with enzymes or receptors .

Research Findings and Implications

- Synthetic Challenges : The target compound’s dichlorophenyl and benzyl groups may necessitate stringent reaction conditions (e.g., low temperatures, inert atmospheres) akin to those used in (TDAE, DMF, −20°C) to prevent side reactions .

- Structural Validation : Tools like SHELX and ORTEP-3 (used for crystallographic refinement and visualization) are critical for confirming the stereochemistry of such compounds, as misassignment of the (E)-configuration could drastically alter bioactivity .

- Biological Relevance : While the pesticidal activity of chlorfenvinphos highlights the importance of the dichlorophenyl ethenyl motif in agrochemistry, sulfonamide derivatives like the target compound are more commonly explored in pharmaceutical contexts (e.g., enzyme inhibition) .

Biologische Aktivität

(E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound belongs to the class of ethenesulfonamides, characterized by a sulfonamide functional group attached to an ethenyl moiety. Its structural formula can be represented as follows:

This structure is crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Properties

Research indicates that (E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide exhibits antimicrobial activity. A study conducted by Hadaji et al. (2017) demonstrated that derivatives of ethenesulfonamides possess significant inhibitory effects against various bacterial strains. The mechanism involves the disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have revealed that it inhibits the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, it has been reported to target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), leading to substantial reductions in cell viability .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Disruption of cell membranes | |

| Anticancer | MCF-7, HeLa | Induction of apoptosis |

The biological activity of (E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide can be attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, thereby disrupting metabolic functions.

- Receptor Modulation : It can bind to specific receptors on cell surfaces, altering signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various ethenesulfonamide derivatives, including (E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as a novel antibacterial agent .

- Anticancer Research : In a comparative study involving multiple sulfonamide derivatives, (E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide exhibited superior cytotoxicity against cancer cell lines compared to other compounds in its class. This highlights its potential for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide, it is useful to compare it with other related compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (E)-N-benzyl-2-(3-chlorophenyl)ethenesulfonamide | Similar sulfonamide structure | Moderate anticancer activity |

| N-benzyl-4-methylbenzenesulfonamide | Contains methyl substitution | Lower antimicrobial efficacy |

| N-(4-chlorobenzyl)ethenesulfonamide | Different substitution pattern | Higher selectivity for certain cancers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.